molecular formula C20H23F3N4O2 B2829567 N-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 2415556-41-9

N-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2829567
CAS No.: 2415556-41-9
M. Wt: 408.425
InChI Key: PGARVXAMLPWQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxypyridine moiety, a trifluoromethyl-substituted pyridine, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including the formation of the methoxypyridine and trifluoromethyl-substituted pyridine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-26(17-11-16(5-8-24-17)20(21,22)23)13-14-6-9-27(10-7-14)19(28)15-3-4-18(29-2)25-12-15/h3-5,8,11-12,14H,6-7,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGARVXAMLPWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CN=C(C=C2)OC)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.